
Toluene-a,a,a-d3,o-fluoro-(8ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toluene-a,a,a-d3,o-fluoro-(8CI), also known as 2-Fluorotoluene-α,α,α-D3, is a deuterated derivative of fluorotoluene. It is a compound where three hydrogen atoms in the methyl group of toluene are replaced by deuterium atoms, and a fluorine atom is substituted at the ortho position of the benzene ring. This compound is often used in scientific research due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Toluene-a,a,a-d3,o-fluoro-(8CI) typically involves the deuteration of toluene followed by fluorination. One common method is:
Deuteration: Toluene is treated with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms in the methyl group with deuterium.
Fluorination: The deuterated toluene is then subjected to electrophilic aromatic substitution using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the ortho position.
Industrial Production Methods
Industrial production of Toluene-a,a,a-d3,o-fluoro-(8CI) follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Deuteration: Using high-pressure deuterium gas and a robust catalyst system to ensure complete deuteration.
Controlled Fluorination: Employing advanced fluorination techniques to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Toluene-a,a,a-d3,o-fluoro-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the fluorine atom to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid.
Reduction: Conversion to 2-methylcyclohexane derivatives.
Substitution: Formation of various substituted toluene derivatives depending on the reagents used.
Scientific Research Applications
Toluene-a,a,a-d3,o-fluoro-(8CI) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Comparison with Similar Compounds
Similar Compounds
2-Fluorotoluene: The non-deuterated version of the compound.
Toluene-d8: A fully deuterated version of toluene without fluorine substitution.
Fluorobenzene: A simpler fluorinated aromatic compound without the methyl group.
Uniqueness
Toluene-a,a,a-d3,o-fluoro-(8CI) is unique due to its combination of deuterium and fluorine atoms, which provides distinct properties such as enhanced stability, specific reactivity, and usefulness in isotopic labeling studies. This makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C7H7F |
|---|---|
Molecular Weight |
113.15 g/mol |
IUPAC Name |
1-fluoro-2-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3 |
InChI Key |
MMZYCBHLNZVROM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1F |
Canonical SMILES |
CC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


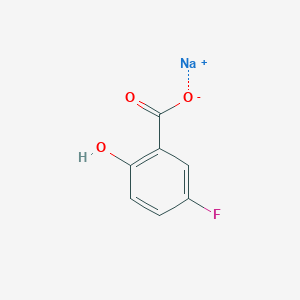
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
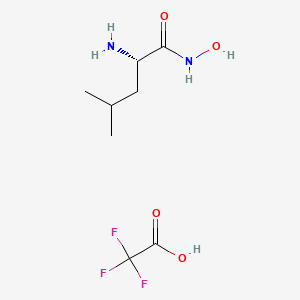
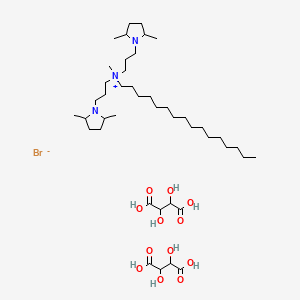
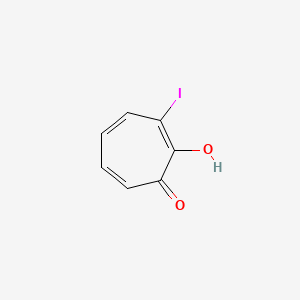
![(4Z)-4-(2-methylpropylidene)-7-propan-2-yl-15-oxa-2,5,8-triazatricyclo[8.5.0.03,8]pentadeca-1(10),2,11,13-tetraene-6,9-dione](/img/structure/B13749240.png)

![1-azabicyclo[2.2.2]octan-3-yl 2-(1-oxo-3-phenyl-2-oxaspiro[4.4]nonan-3-yl)acetate](/img/structure/B13749248.png)
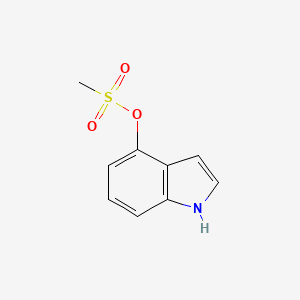
![Acetamide, N-[5-(dipropylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]-](/img/structure/B13749260.png)
